molecular formula C20H21NO2S B612056 2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline CAS No. 1504583-00-9

2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline

Cat. No.: B612056
CAS No.: 1504583-00-9
M. Wt: 339.45
InChI Key: NPXKFXXMFDKVTM-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-(3, 4, 5-trimethoxyphenyl) thiophen-3-yl) aniline, commonly known as DAT-230, is a novel microtubule inhibitor. It is structurally related to combretastatin A-4, a well-known anti-mitotic agent that targets tumor vasculature. DAT-230 has shown significant potential in the treatment of various cancers, particularly fibrosarcoma, due to its ability to induce G2/M phase arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DAT-230 involves several steps, starting with the preparation of the thiophene ring, followed by the introduction of the methoxy and trimethoxyphenyl groups. The final step involves the coupling of the thiophene derivative with aniline under specific reaction conditions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of DAT-230 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

DAT-230 primarily undergoes reactions related to its role as a microtubule inhibitor. These include:

Common Reagents and Conditions

Common reagents used in the reactions involving DAT-230 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used .

Major Products Formed

The major products formed from the reactions of DAT-230 include various derivatives that may have different biological activities. These derivatives can be used to study the structure-activity relationship of DAT-230 and to develop new compounds with improved efficacy .

Scientific Research Applications

DAT-230 has a wide range of scientific research applications, including:

Mechanism of Action

DAT-230 exerts its effects by inhibiting the polymerization of microtubules, which are essential components of the cell cytoskeleton. This inhibition leads to the disruption of the microtubule network, resulting in G2/M phase arrest and apoptosis in cancer cells. The molecular targets of DAT-230 include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DAT-230

DAT-230 is unique due to its structural stability and potent anti-proliferative activity against various cancer cells. It has shown high tumor selectivity with less cytotoxicity to normal cells, making it a promising candidate for cancer therapy .

Properties

CAS No.

1504583-00-9

Molecular Formula

C20H21NO2S

Molecular Weight

339.45

IUPAC Name

2-methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline

InChI

InChI=1S/C20H21NO2S/c1-12-9-15(11-19(23-4)13(12)2)20-16(7-8-24-20)14-5-6-18(22-3)17(21)10-14/h5-11H,21H2,1-4H3

InChI Key

NPXKFXXMFDKVTM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C)OC)C2=C(C=CS2)C3=CC(=C(C=C3)OC)N

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DAT230;  DAT 230;  DAT-230.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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